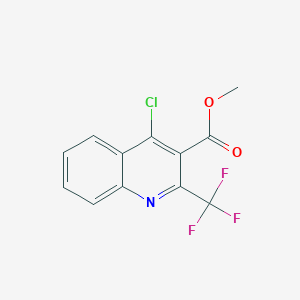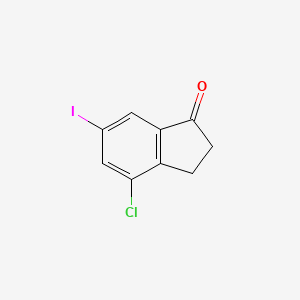
4-Chloro-6-iodo-2,3-dihydroinden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-iodo-2,3-dihydroinden-1-one is an organic compound with the molecular formula C9H6ClIO It belongs to the class of indenones, which are bicyclic compounds consisting of a benzene ring fused to a cyclopentane ring with a ketone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-iodo-2,3-dihydroinden-1-one typically involves multi-step organic reactions. One common method includes the halogenation of 2,3-dihydroinden-1-one, where chlorine and iodine are introduced into the molecular structure. The reaction conditions often involve the use of halogenating agents such as N-chlorosuccinimide (NCS) and iodine in the presence of a catalyst or under specific temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade reagents and solvents, along with stringent quality control measures, is essential to achieve the desired product specifications .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6-iodo-2,3-dihydroinden-1-one can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with aryl or alkyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
4-Chloro-6-iodo-2,3-dihydroinden-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-iodo-2,3-dihydroinden-1-one involves its interaction with molecular targets such as enzymes or receptors. The halogen atoms and the ketone group play crucial roles in its binding affinity and reactivity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2,3-dihydroinden-1-one: Similar structure but lacks the iodine atom.
6-Chloro-2,3-dihydroinden-1-one: Similar structure but lacks the iodine atom and has the chlorine atom at a different position.
6-Iodo-2,3-dihydroinden-1-one: Similar structure but lacks the chlorine atom.
Uniqueness
4-Chloro-6-iodo-2,3-dihydroinden-1-one is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical reactivity and biological activity. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .
Propiedades
Fórmula molecular |
C9H6ClIO |
|---|---|
Peso molecular |
292.50 g/mol |
Nombre IUPAC |
4-chloro-6-iodo-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H6ClIO/c10-8-4-5(11)3-7-6(8)1-2-9(7)12/h3-4H,1-2H2 |
Clave InChI |
NJTVNEDCEDMROC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C2=C1C(=CC(=C2)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


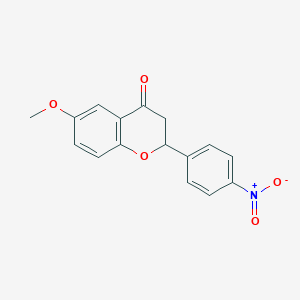


![Tetradecanal, 3-[(4-methoxyphenyl)methoxy]-, (3R)-](/img/structure/B15063173.png)
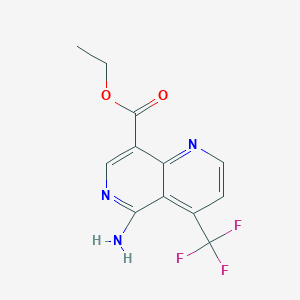
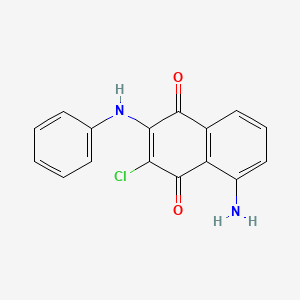
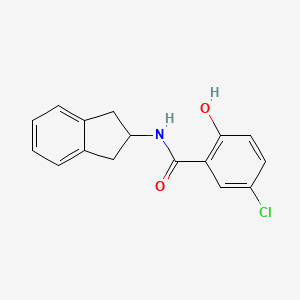
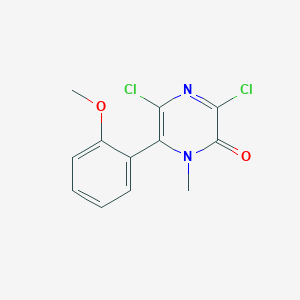
![2,8-Dibromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B15063220.png)
![4-Phenyl-2-propyl-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B15063225.png)
![4'-(Quinoxalin-2-yl)-[1,1'-biphenyl]-4-ol](/img/structure/B15063230.png)
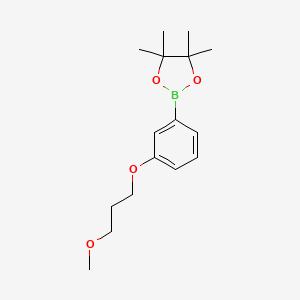
![Benzoic acid, 3-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-](/img/structure/B15063241.png)
